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molecular formula C9H8INOS B8416961 4-Iodomethyl-5-methyl-2-thiophen-2-yloxazole

4-Iodomethyl-5-methyl-2-thiophen-2-yloxazole

Cat. No. B8416961
M. Wt: 305.14 g/mol
InChI Key: URSQQDZMMODUMK-UHFFFAOYSA-N
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Patent
US07872034B2

Procedure details

Analogously to the building block synthesis of 4-iodomethyl-5-phenyl-2-p-tolyloxazole, diacetylmonoxime and thiophene-2-carbaldehyde gave 4-iodomethyl-5-methyl-2-thiophen-2-yloxazole.
Name
4-iodomethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][C:3]1[N:4]=[C:5]([C:14]2C=C[C:17](C)=[CH:16][CH:15]=2)[O:6][C:7]=1[C:8]1C=CC=CC=1.C/C(/C(C)=O)=N\O.[S:28]1C=CC=C1C=O>>[I:1][CH2:2][C:3]1[N:4]=[C:5]([C:14]2[S:28][CH:17]=[CH:16][CH:15]=2)[O:6][C:7]=1[CH3:8]

Inputs

Step One
Name
4-iodomethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC=1N=C(OC1C1=CC=CC=C1)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ICC=1N=C(OC1C)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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